2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
CAS No.:
Cat. No.: VC15026150
Molecular Formula: C24H21N3O5
Molecular Weight: 431.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O5 |
|---|---|
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]acetamide |
| Standard InChI | InChI=1S/C24H21N3O5/c1-30-17-9-7-16(8-10-17)23-25-21-6-4-3-5-20(21)24(29)27(23)26-22(28)15-32-19-13-11-18(31-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,28) |
| Standard InChI Key | DZQMAGNTXHFFGV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinazolin-4-one core substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with an acetamide moiety bearing a 4-methoxyphenoxy side chain (Fig. 1) . The methoxy groups () at the para positions of both aromatic rings contribute to its electronic profile, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 497246-93-2 |
| Molecular Formula | |
| Molar Mass | 431.44 g/mol |
| IUPAC Name | 2-(4-Methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide |
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is synthesized via a multi-step sequence involving:
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Chalcone Formation: Condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions to yield (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one .
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Nucleophilic Substitution: Reaction of the chalcone intermediate with -(4-methoxyphenyl)-2-chloroacetamide in acetone using potassium carbonate as a base .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | KOH/EtOH, RT, 3 h | Chalcone intermediate | 77% |
| 2 | K₂CO₃/acetone, reflux, 6 h | Target acetamide derivative | 61% |
Spectroscopic Characterization
Key spectral data for related compounds include:
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IR: Absorption bands at 1680 cm⁻¹ (amide C=O) and 1242 cm⁻¹ (C–O–C ether) .
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¹H NMR: A singlet at δ 4.77 ppm (CH₂ of acetamide), aromatic protons between δ 6.8–7.8 ppm, and methoxy signals at δ 3.8 ppm .
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¹³C NMR: Carbonyl carbons at δ 165–170 ppm and quaternary aromatic carbons at δ 115–160 ppm .
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound’s solubility is influenced by its polar acetamide and ether groups, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water . Stability under ambient conditions is presumed high due to the absence of labile functional groups, though hydrolytic degradation of the amide bond may occur under strongly acidic or basic conditions.
Computational Descriptors
While experimental data on logP or pKa is unavailable, analogous quinazolinones exhibit logP values ~3.5, indicating moderate lipophilicity suitable for membrane permeability .
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